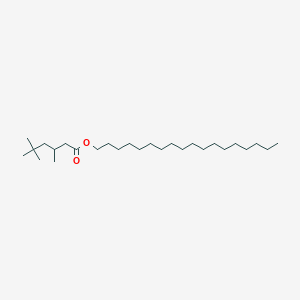

Stearyl isononanoate

Description

Properties

CAS No. |

84878-34-2 |

|---|---|

Molecular Formula |

C27H54O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

octadecyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C27H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-26(28)23-25(2)24-27(3,4)5/h25H,6-24H2,1-5H3 |

InChI Key |

IRPUQPOQLCBARJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Stearyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of stearyl isononanoate (CAS No. 84878-34-2), an ester of stearyl alcohol and isononanoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation, offering detailed data, experimental methodologies, and a logical framework for its evaluation.

Core Physicochemical Data

This compound, with the IUPAC name octadecyl 3,5,5-trimethylhexanoate, is a key ingredient in many cosmetic and pharmaceutical formulations due to its emollient and solvent properties.[1] A precise understanding of its physicochemical characteristics is crucial for formulation development, stability testing, and predicting its behavior in various systems.

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the publicly available data is for the closely related "cetearyl isononanoate," which is a mixture of cetyl and stearyl isononanoates. The data presented here is specific to this compound wherever possible.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84878-34-2 | [2][3] |

| Molecular Formula | C₂₇H₅₄O₂ | [2][3] |

| Molecular Weight | 410.72 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Insoluble in water; Soluble in oils | [4] |

Table 2: Chemical and Formulation Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | octadecyl 3,5,5-trimethylhexanoate | [3] |

| Saponification Value | 139 - 145 mg KOH/g (for Cetearyl Isononanoate) | [5] |

| Viscosity | Data not available for this compound. For Cetearyl Isononanoate: 19-22 mPa·s (20°C) | |

| Refractive Index | Data not available for this compound. For Cetearyl Isononanoate: 1.4470 - 1.4500 (20°C) | |

| Density | Data not available for this compound. For Cetearyl Isononanoate: 0.853 - 0.856 g/mL (20°C) |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of an ester. This value is inversely proportional to the average molecular weight of the ester.

Methodology:

-

Sample Preparation: Accurately weigh approximately 2 grams of the this compound sample into a 250 mL flask with a ground-glass joint.

-

Reagent Addition: Add 25 mL of 0.5 N alcoholic potassium hydroxide solution to the flask.

-

Saponification: Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 30 minutes to one hour, ensuring complete saponification.

-

Titration: After cooling, add 1 mL of phenolphthalein indicator and titrate the excess KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears.

-

Blank Determination: Perform a blank titration under the same conditions without the sample.

-

Calculation: The saponification value (SV) is calculated using the following formula: SV = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Measurement of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow. For cosmetic and pharmaceutical ingredients, a rotational viscometer is commonly used.

Methodology:

-

Instrument Setup: Use a calibrated rotational viscometer with a suitable spindle and guard leg.

-

Sample Preparation: Place a sufficient amount of the this compound sample in a beaker, ensuring the spindle will be properly immersed.

-

Temperature Control: Maintain the sample at a constant temperature (e.g., 20°C or 25°C) using a water bath, as viscosity is temperature-dependent.

-

Measurement: Immerse the spindle in the sample, ensuring there are no air bubbles. Start the viscometer at a specified speed (RPM) and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP). Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the sample.

Measurement of Refractive Index

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.

-

Temperature Control: Ensure the refractometer is set to a constant temperature, typically 20°C.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale.

Logical Workflow for Physicochemical Evaluation

The following diagram illustrates a logical workflow for the comprehensive physicochemical evaluation of a cosmetic or pharmaceutical ingredient like this compound.

Caption: Workflow for Physicochemical Profiling.

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. For specific applications, it is recommended to perform in-house testing to confirm these properties within the context of the intended formulation.

References

Stearyl Isononanoate: An In-Depth Technical Guide to its Mechanism of Action on Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily governed by the stratum corneum, is essential for preventing excessive water loss and protecting against external insults. Emollients are a cornerstone of dermatological therapies aimed at restoring and maintaining this critical function. Stearyl isononanoate, a fatty acid ester, is widely utilized in skincare formulations for its emollient properties. This technical guide delineates the putative mechanism of action of this compound on skin barrier function, drawing upon the established roles of emollients and fatty acid esters in modulating the biophysical and biochemical properties of the epidermis. While direct experimental data on this compound is limited, this paper extrapolates from existing research on analogous compounds to propose its effects on the stratum corneum's lipid lamellae, keratinocyte differentiation, and relevant signaling pathways. This guide also provides detailed experimental protocols and data presentation formats to facilitate further research into the precise molecular interactions of this compound with the skin.

Introduction

The integrity of the skin barrier is paramount to overall skin health. This barrier is a complex and dynamic structure, with the stratum corneum (SC) serving as the principal interface between the body and the external environment. The SC's "brick and mortar" architecture, consisting of corneocytes embedded in a lipid-rich matrix, provides a formidable defense against dehydration and the ingress of pathogens and irritants.[1] Disruption of this barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and xerosis.

Emollients, such as this compound, are fundamental in the management of compromised skin barrier function.[2] These lipophilic substances are designed to soften, smooth, and hydrate the skin. While their clinical benefits are well-documented, a detailed understanding of their molecular and cellular mechanisms of action is crucial for the rational design of advanced dermatological therapies. This guide will explore the multifaceted role of this compound in reinforcing the skin barrier, focusing on its interactions with the SC lipid matrix and its potential influence on keratinocyte biology.

The Role of this compound as an Emollient

This compound is the ester of stearyl alcohol and isononanoic acid. Its chemical structure confers properties that are highly beneficial for skin barrier function. As an emollient, it primarily acts by forming a thin, occlusive film on the skin surface, which helps to reduce transepidermal water loss (TEWL).[3] Beyond simple occlusion, it is hypothesized that this compound, like other fatty acid esters, can penetrate the SC and interact with the intercellular lipid lamellae, thereby influencing the barrier's structural integrity and biomechanical properties.[4][5]

Proposed Mechanism of Action on the Stratum Corneum Lipid Barrier

The intercellular lipids of the SC, composed mainly of ceramides, cholesterol, and free fatty acids, are organized into highly ordered lamellar structures that are critical for barrier function.[6] It is proposed that this compound improves barrier function through the following mechanisms:

-

Integration into Lipid Lamellae: Upon penetration into the SC, this compound can intercalate between the endogenous lipid molecules. This integration can fluidize the lipid matrix, allowing for better organization and packing of the lamellae, which can, in turn, reduce the permeability of the barrier to water.[7]

-

Enhancement of Lipid Fluidity: By transiently increasing the fluidity of the SC lipids, this compound may facilitate the lateral diffusion and arrangement of the endogenous lipids into a more cohesive and effective barrier structure.[8]

-

Reduction of Mechanical Stress: Emollients have been shown to reduce the mechanical stress within the SC that occurs upon dehydration. This effect is correlated with the volume of the emollient that penetrates the SC.[4][9] By occupying space within the SC, this compound can mitigate the shrinkage and cracking associated with dry skin.

References

- 1. [논문]Stratum corneum fatty acids: their critical role in preserving barrier integrity during cleansing [scienceon.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Emollient structure and chemical functionality effects on the biomechanical function of human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Spectroscopic analysis of stearyl isononanoate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of Stearyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of this compound, a widely used emollient in the pharmaceutical and cosmetic industries. Understanding its structural and chemical properties through spectroscopic techniques is crucial for quality control, formulation development, and regulatory compliance. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

This compound is the ester of stearyl alcohol (a long-chain fatty alcohol) and isononanoic acid (a branched-chain carboxylic acid). Its structure combines a long, straight alkyl chain with a branched acyl group, contributing to its unique physical and sensory properties as an emollient.

Chemical Structure of this compound

Caption: A simplified representation of the this compound molecule, highlighting its key functional components.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of its constituent parts and similar long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the long-chain alkyl group and the branched acyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | Triplet | 2H | -CH₂-O- (from stearyl alcohol moiety) |

| ~ 2.20 | Multiplet | 1H | -CH-C=O (from isononanoic acid moiety) |

| ~ 1.60 | Multiplet | 2H | -CH₂-CH₂-O- (from stearyl alcohol moiety) |

| ~ 1.25 | Broad Singlet | ~30H | -(CH₂)n- (methylene groups in the stearyl chain) |

| ~ 1.15 | Multiplet | ~10H | -(CH₂)n- and -CH- (in the isononanoyl chain) |

| ~ 0.88 | Triplet & Doublet | 9H | -CH₃ (terminal methyl groups) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C=O (Ester carbonyl) |

| ~ 64 | -CH₂-O- |

| ~ 45 | -CH-C=O |

| ~ 32 | -CH₂- (adjacent to terminal methyl in stearyl chain) |

| ~ 29 | -(CH₂)n- (bulk methylene carbons in stearyl chain) |

| ~ 26 | -CH₂- (in isononanoyl chain) |

| ~ 23 | -CH₂- (in isononanoyl chain) |

| ~ 22 | -CH₃ (in isononanoyl chain) |

| ~ 14 | -CH₃ (terminal methyl of stearyl chain) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester group and the long alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~ 2855 | Strong | C-H stretch (symmetric, CH₂) |

| ~ 1740 | Strong | C=O stretch (Ester) |

| ~ 1465 | Medium | C-H bend (scissoring, CH₂) |

| ~ 1170 | Strong | C-O stretch (Ester) |

| ~ 720 | Weak | C-H rock (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]+ | Molecular ion (may be weak or absent in EI) |

| [M - C₁₈H₃₇O]⁺ | Fragment corresponding to the isononanoyl cation |

| [C₁₈H₃₇]⁺ | Fragment corresponding to the stearyl cation |

| [C₉H₁₇O]⁺ | Fragment from McLafferty rearrangement |

| Series of [CnH2n+1]⁺ | Characteristic fragmentation of the long alkyl chain |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

This compound is typically an oily liquid or a soft, waxy solid at room temperature.

-

NMR: A sample of 10-20 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution should be homogeneous.

-

IR: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a waxy solid, it can be gently heated to its melting point and then applied as a thin film.

-

MS: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Solvent: CDCl₃.

-

Reference: CDCl₃ signal at 77.16 ppm.

-

Acquisition Parameters: A larger number of scans are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Mode: Transmittance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or KBr/NaCl plates) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragments and a characteristic fragmentation pattern.

-

Acquisition Parameters:

-

Ionization Energy: Typically 70 eV for EI.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Inlet System: If using GC-MS, a suitable temperature program for the GC column is developed to ensure proper elution of the analyte.

-

Workflow and Data Interpretation

The overall process of spectroscopic analysis involves a logical workflow from sample preparation to final data interpretation.

Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound like this compound.

By following these protocols and understanding the expected spectral features, researchers can effectively characterize this compound, ensuring its quality and suitability for its intended applications in pharmaceutical and cosmetic formulations.

Thermal Analysis of Stearyl Isononanoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stearyl isononanoate is a long-chain ester widely utilized in the cosmetic and pharmaceutical industries as an emollient, texture enhancer, and solvent. Its thermal properties are critical to ensure the stability, efficacy, and safety of final formulations. This technical guide provides an in-depth overview of the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The information presented herein is essential for researchers, scientists, and drug development professionals involved in formulation, quality control, and stability testing.

Physicochemical Properties of this compound

This compound is the ester of stearyl alcohol and isononanoic acid. It is a branched-chain fatty ester, which contributes to its unique sensory profile and low melting point. It is a clear, colorless to pale yellow oily liquid at room temperature. A related compound, cetearyl isononanoate, which is a mixture of esters including this compound, has a melting point below 12 °C.[1]

Thermal Analysis Data

The following tables summarize representative quantitative data for the thermal analysis of a long-chain emollient ester like this compound. Disclaimer: The following data is representative and based on the analysis of structurally similar compounds, as specific experimental data for this compound is not publicly available.

Table 1: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Unit | Significance |

| Onset of Melting | -5 to 5 | °C | Indicates the temperature at which melting begins. |

| Peak Melting Temperature (T_m) | 5 to 15 | °C | The temperature at which the material is in a fully liquid state. |

| Enthalpy of Fusion (ΔH_f) | 120 - 150 | J/g | The amount of energy required to melt the substance. |

| Onset of Crystallization | -10 to 0 | °C | The temperature at which crystallization from the melt begins on cooling. |

| Peak Crystallization Temperature (T_c) | -15 to -5 | °C | The temperature at which the maximum rate of crystallization occurs. |

| Enthalpy of Crystallization (ΔH_c) | 120 - 150 | J/g | The amount of energy released during crystallization. |

Table 2: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Unit | Significance |

| Onset of Decomposition (T_onset) | 180 - 220 | °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | 220 - 260 | °C | The temperature at which the most rapid weight loss occurs. |

| Residual Mass at 500 °C | < 1 | % | The amount of non-volatile material remaining after decomposition. |

Experimental Protocols

Detailed methodologies for DSC and TGA are crucial for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and crystallization behavior of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature down to -50 °C at a rate of 10 °C/min.

-

Hold isothermally at -50 °C for 5 minutes to ensure complete crystallization.

-

Ramp the temperature up to 50 °C at a rate of 10 °C/min.

-

-

Atmosphere: Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization, as well as the corresponding enthalpy changes.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature up to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Purge the TGA furnace with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of a cosmetic raw material like this compound.

Significance in Research and Drug Development

The thermal analysis of this compound provides critical insights for formulation development and quality control:

-

Polymorphism and Crystallinity: DSC can identify different crystalline forms (polymorphs) of the material, which can impact its physical properties and stability.

-

Excipient Compatibility: DSC can be used to study the interactions between this compound and active pharmaceutical ingredients (APIs) or other excipients in a formulation.

-

Thermal Stability: TGA determines the temperature at which the material begins to degrade, which is crucial for setting appropriate manufacturing and storage conditions.

-

Quality Control: Both DSC and TGA can be used as quality control tools to ensure batch-to-batch consistency of the raw material.

By understanding the thermal behavior of this compound, researchers and formulators can develop more robust, stable, and effective cosmetic and pharmaceutical products.

References

Solubility Profile of Stearyl Isononanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl isononanoate is a fatty acid ester that serves as a versatile emollient and skin-conditioning agent in a wide array of cosmetic and pharmaceutical formulations. Its chemical structure, characterized by a long alkyl chain, imparts desirable properties such as a smooth, non-greasy skin feel and the ability to form a protective, hydrophobic film. Understanding the solubility profile of this compound is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Solubility Data

The solubility of this compound is largely dictated by its non-polar nature. As a general principle, it exhibits good solubility in non-polar solvents like oils and other esters, and limited to no solubility in polar solvents such as water. The following tables summarize the available quantitative and qualitative solubility data for this compound and the closely related cetearyl isononanoate.

Table 1: Quantitative Solubility of Cetearyl Isononanoate in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | < 0.05 mg/L[1] |

Table 2: Qualitative Solubility of Stearyl/Cetearyl Isononanoate in Various Solvents

| Solvent Class | Solvent | Solubility |

| Polar Solvents | Water | Insoluble[2][3] |

| Glycerin | Insoluble | |

| Propylene Glycol | Insoluble | |

| Semi-Polar Solvents | Ethanol | Soluble in hot ethanol |

| Methanol | Slightly Soluble | |

| Non-Polar Solvents | Oils (general) | Soluble[2] |

| Diethyl Ether | Soluble | |

| Acetyl Esters | Soluble | |

| n-Octanol | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development. The following are detailed methodologies for key experiments to ascertain the solubility profile of this compound.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (high purity)

-

Selected solvents (various grades as required)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a suitable wavelength (e.g., 210 nm, as esters have weak chromophores) or an Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

3.2.2. Gas Chromatography (GC) Method

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for several minutes.

-

Detector: Flame Ionization Detector (FID) at 300-320 °C.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable volatile solvent (e.g., hexane or isooctane) to generate a calibration curve.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a compound like this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide range of cosmetic and pharmaceutical solvents is not extensively published, its general solubility characteristics are well-understood. It is a lipophilic substance with excellent solubility in oils and other non-polar cosmetic esters, and negligible solubility in water and other polar solvents. For formulators requiring precise solubility data for specific solvent systems, the experimental protocols detailed in this guide provide a robust framework for accurate determination. A systematic approach, as outlined in the solubility assessment workflow, will ensure that formulation development is based on sound scientific principles, leading to stable and effective products.

References

Crystalline structure and polymorphism of stearyl isononanoate

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Stearyl Isononanoate and Analogous Long-Chain Esters

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely utilized emollient in the cosmetic and pharmaceutical industries, valued for its unique sensory properties and solubilizing capabilities. While its liquid nature at ambient temperatures is well-documented, a thorough understanding of its solid-state behavior, including crystalline structure and polymorphism, is crucial for formulation development, stability, and patentability, particularly in advanced applications such as solid lipid nanoparticles and controlled-release systems. This technical guide addresses the notable absence of specific public data on the crystalline structure and polymorphism of this compound. In its place, this document provides a comprehensive framework for understanding these phenomena by drawing parallels with structurally analogous long-chain fatty acid esters. This guide details the fundamental principles of polymorphism in these materials, outlines the key experimental protocols for their characterization, and presents quantitative data from relevant analogue compounds.

Introduction to Polymorphism in Long-Chain Esters

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. These different crystalline forms, known as polymorphs, possess the same chemical composition but differ in their crystal lattice structure. Such structural variations can significantly impact the physicochemical properties of a compound, including its melting point, solubility, dissolution rate, and stability. In the context of pharmaceutical and cosmetic formulations, controlling polymorphism is of paramount importance as it can influence a product's bioavailability, manufacturability, and shelf-life.

Long-chain esters, such as this compound, are prone to exhibiting polymorphism due to the flexibility of their alkyl chains and the potential for various packing arrangements in the solid state. The crystallization of these molecules is a complex process influenced by factors such as cooling rate, solvent, and the presence of impurities.

Analogous Compounds: A Framework for Understanding

In the absence of specific data for this compound, this guide will refer to the well-characterized polymorphic behavior of analogous long-chain esters, namely Cetyl Palmitate and Stearyl Stearate . These compounds, like this compound, are esters of long-chain fatty acids and alcohols and are commonly used in similar applications.

Cetyl Palmitate (Hexadecyl Hexadecanoate)

Cetyl palmitate is a wax ester that is a primary component of spermaceti and is used as a thickener and emollient in cosmetics. It is known to exhibit polymorphic behavior, which is critical for its function in structuring oil-based formulations.

Stearyl Stearate (Octadecyl Octadecanoate)

Stearyl stearate is another long-chain wax ester used as an emollient and texture enhancer. Its thermal behavior and crystalline properties have been studied to understand its role in providing structure and stability to cosmetic products.

Quantitative Data from Analogous Compounds

The following tables summarize the thermal properties of the selected analogous long-chain esters, which are indicative of their polymorphic forms.

Table 1: Thermal Properties of Cetyl Palmitate Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α (alpha) | ~45 | Lower |

| β' (beta-prime) | ~52 | Intermediate |

| β (beta) | 54 | Higher |

Note: The exact values for enthalpy of fusion can vary depending on the purity of the sample and the experimental conditions.

Table 2: Thermal Properties of Stearyl Stearate

| Property | Value |

| Melting Point (°C) | 55-60 |

| Boiling Point (°C) | >250 |

Note: Stearyl stearate also exhibits polymorphism, with different crystalline forms having slightly different melting points within this range.

Experimental Protocols for Characterization

The characterization of crystalline structure and polymorphism relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (melting, crystallization, solid-solid transitions) and associated enthalpies of different polymorphic forms.

Methodology:

-

A small sample (typically 1-10 mg) of the long-chain ester is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range that encompasses the expected thermal transitions.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks on the resulting thermogram.

-

The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

To study polymorphism, various thermal histories can be applied, such as rapid cooling (to favor metastable forms) followed by heating, or slow cooling (to favor the stable form).

X-Ray Diffraction (XRD)

Objective: To obtain information about the crystal lattice structure and identify different polymorphic forms based on their unique diffraction patterns.

Methodology:

-

A powdered sample of the long-chain ester is prepared and mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Each crystalline form will produce a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles.

-

The resulting diffractogram serves as a "fingerprint" for a specific polymorph.

-

Powder XRD can be used for both qualitative identification and quantitative analysis of the different polymorphs in a mixture.

-

For a more detailed structural analysis, single-crystal XRD can be performed if suitable single crystals can be grown.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for characterizing the polymorphism of a long-chain ester like this compound.

Caption: Experimental workflow for the characterization of polymorphism.

Logical Relationship of Polymorph Properties

The interplay between the crystalline form and the physicochemical properties of a long-chain ester can be visualized as follows:

Caption: Relationship between crystalline form and material properties.

Conclusion

While direct experimental data on the crystalline structure and polymorphism of this compound remains elusive in publicly accessible literature, a robust understanding of these critical solid-state properties can be developed through the study of analogous long-chain esters. The methodologies of Differential Scanning Calorimetry and X-Ray Diffraction are fundamental to identifying and characterizing different polymorphic forms. The data and workflows presented in this guide, derived from compounds such as cetyl palmitate and stearyl stearate, provide a solid foundation for researchers and drug development professionals to anticipate and investigate the polymorphic behavior of this compound and other similar cosmetic and pharmaceutical excipients. A thorough characterization of the solid-state properties of these materials is an indispensable step in the development of stable, effective, and reliable products.

A Comprehensive Guide to the Synthesis of Branched-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are a significant class of organic compounds with diverse applications, ranging from lubricants and plasticizers to flavor and fragrance agents. Their unique molecular architecture, characterized by alkyl branches along the carbon chain, imparts desirable properties such as low pour points, enhanced thermal and oxidative stability, and specific sensory profiles. This technical guide provides a comprehensive literature review of the primary synthetic routes to branched-chain esters, focusing on chemical catalysis, biocatalysis, and microbial synthesis. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in academia and industry.

I. Chemical Synthesis of Branched-Chain Esters

Chemical synthesis offers versatile and well-established methods for producing branched-chain esters. The most common approaches include Fischer-Speier esterification, transesterification, and the conversion of unsaturated fatty acids.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, it is typically driven forward by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][3]

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃).[2][4]

Experimental Protocol: Synthesis of 2-Ethylhexyl Nonanoate via Fischer Esterification

This protocol describes the synthesis of a branched-chain ester from nonanoic acid and 2-ethylhexanol using an acid resin catalyst.

-

Reaction Setup: A batch reactor is charged with nonanoic acid and 2-ethylhexanol. Amberlyst-15, a sulfonic acid-based ion-exchange resin, is added as the heterogeneous catalyst.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 363 K) and stirred. The molar ratio of alcohol to acid is a critical parameter, with an excess of the alcohol (e.g., 5:1) often used to maximize conversion.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the carboxylic acid.

-

Work-up and Purification: Upon completion, the solid catalyst is removed by filtration. The excess alcohol and any unreacted carboxylic acid are removed, typically by distillation or washing with a basic solution (e.g., sodium bicarbonate) followed by a water wash.[2] The final product is then purified, for instance, by vacuum distillation.

Quantitative Data for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Nonanoic Acid | 2-Ethylhexanol | Amberlyst-15 | 5:1 | 90 | - | 85 | [5] |

| Dimer Acid (C36) | 2-Ethylhexanol | Sulfuric Acid | - | 120 | 72 | 97 | [6] |

| Benzoic Acid | Methanol | Sulfuric Acid | - | 65 | - | 90 | [2] |

| Hydroxy Acid | Ethanol | Sulfuric Acid | - | Reflux | 2 | 95 | [2] |

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[7] This method is particularly useful for converting readily available esters, such as methyl esters derived from vegetable oils, into branched-chain esters. The reaction can be catalyzed by acids, bases, or enzymes.[7]

Experimental Protocol: Transesterification of Palm Oil Methyl Ester with 2-Ethylhexanol

This protocol outlines the synthesis of palm oil-based 2-ethylhexyl esters.

-

Reaction Setup: Palm oil methyl ester (POME) and 2-ethylhexanol are charged into a reactor. A catalyst, such as a strong base (e.g., KOH) or a metal triflate (e.g., Al(OTf)₃), is added.[8]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 70-110°C) and under vacuum to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product side.[9] An excess of the branched-chain alcohol is also employed.

-

Monitoring and Work-up: The reaction progress is monitored by GC. After the reaction, the catalyst is neutralized or removed, and the excess alcohol is recovered by distillation. The resulting branched-chain ester is then purified.

Quantitative Data for Transesterification

| Starting Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Time | Yield (%) | Reference |

| Palm Oil Methyl Ester | 2-Ethylhexanol | - | 2:1 | 70-110 | < 30 min | 98 | - |

| Triolein | iso-propanol | Al(OTf)₃ | - | 165 | 1 h | >95 | [8] |

| Triolein | iso-butanol | Al(OTf)₃ | - | 165 | 1 h | >95 | [8] |

Synthesis from Unsaturated Fatty Acids

Branched-chain fatty acids and their esters can be synthesized from unsaturated fatty acids, such as oleic acid, through isomerization and subsequent esterification or hydrogenation. This process typically employs acidic catalysts like clays or zeolites.[3][10]

Experimental Protocol: Synthesis of Branched-Chain Esters from Oleic Acid

-

Isomerization: Oleic acid is heated in an autoclave in the presence of a catalyst system. This can consist of a primary acid catalyst like bentonite clay and co-catalysts such as 1,2-dichloroethane and isobutane.[10]

-

Reaction Conditions: The reaction is carried out at high temperatures (e.g., 220°C) and pressures (e.g., 500-700 psi) for several hours.[10]

-

Separation and Esterification: After the reaction, the catalyst is removed by filtration. The product mixture, containing monomeric branched-chain fatty acids and polymeric byproducts, is separated by distillation. The resulting branched-chain fatty acids can then be esterified using standard methods like Fischer esterification.[10][11]

Quantitative Data for Synthesis from Oleic Acid

| Catalyst System | Temperature (°C) | Time (h) | Pressure (psi) | Monomer Distillate Yield (g) | Reference |

| Bentonite Clay, 1,2-dichloroethane | 220 | 3 | 500 | 60 (from 100g oleic acid) | [10] |

| Bentonite Clay, 1,2-dichloroethane, Isobutane | 220 | 3 | 700 | 69 (from 100g oleic acid) | [10] |

| Ferrierite Zeolite | - | - | - | 98% conversion, 85% selectivity | [3] |

II. Biocatalytic Synthesis of Branched-Chain Esters

The use of enzymes, particularly lipases, as catalysts for ester synthesis offers a "green" and highly selective alternative to chemical methods. These reactions are typically carried out under mild conditions, reducing energy consumption and byproduct formation.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used due to their high activity and stability, allowing for their reuse in multiple reaction cycles.

Experimental Protocol: Enzymatic Synthesis of 2-Ethylhexyl Palmitate

-

Reaction Setup: A solvent-free system is prepared by mixing palmitic acid and 2-ethylhexanol. Immobilized lipase (e.g., from Candida sp. 99–125) is added to the mixture. A water absorbent, such as silica gel, can be included to shift the equilibrium towards ester formation.[12]

-

Reaction Conditions: The reaction is carried out at a moderate temperature (e.g., 40°C) with stirring. The molar ratio of the substrates and the enzyme loading are optimized to maximize the esterification degree.[12]

-

Product Isolation: After the reaction, the immobilized enzyme is separated by filtration for reuse. The product is then purified, for example, by washing with water to remove any remaining acid and then evaporating any residual alcohol.[12]

Quantitative Data for Biocatalytic Synthesis

| Carboxylic Acid/Ester | Alcohol | Biocatalyst | Temperature (°C) | Time (h) | Solvent | Conversion/Yield (%) | Reference |

| Palmitic Acid | 2-Ethylhexanol | Candida sp. 99–125 | 40 | - | Petroleum Ether | 91 | [12] |

| Salicylic Acid | 2-Ethylhexanol | Immobilized Lipase | 66.5 | 23.1 | - | 88.2 | [13] |

| Lauric Acid | Monoethanolamine | Novozym® 435 | 90 | - | Solvent-free | 95 (with water removal) | [14] |

| Hexanoic Acid | Aromatic Alcohols | Novozym® 435 | 37 | 48 | MTBE | 50-80 | [15] |

III. Microbial Synthesis of Branched-Chain Esters

Metabolic engineering of microorganisms, such as Escherichia coli, provides a promising route for the sustainable production of branched-chain esters from renewable feedstocks like glucose.[1][8] This approach involves the design and implementation of synthetic metabolic pathways to produce the desired alcohol and acyl-CoA precursors, which are then condensed by an alcohol acyltransferase (AAT) to form the final ester product.

Metabolic Pathway for Isobutyl Acetate Production in E. coli

The synthesis of isobutyl acetate in engineered E. coli starts from glucose. The central metabolism of the host organism is engineered to channel carbon flux towards the synthesis of isobutanol and acetyl-CoA. Isobutanol is produced via the valine biosynthesis pathway, and acetyl-CoA is a central metabolite. An exogenously expressed alcohol acyltransferase then catalyzes the condensation of isobutanol and acetyl-CoA to yield isobutyl acetate.[16][17]

Caption: Metabolic pathway for the microbial synthesis of isobutyl acetate from glucose in engineered E. coli.

Experimental Workflow for Microbial Ester Production

The general workflow for producing branched-chain esters in a microbial host involves several key steps:

-

Strain Engineering: This involves the genetic modification of the host organism (E. coli in this case) to introduce the necessary genes for the production of the alcohol and acyl-CoA precursors and the alcohol acyltransferase. This often includes deleting competing metabolic pathways to improve product yield.[18]

-

Fermentation: The engineered strain is cultured in a bioreactor containing a suitable growth medium with a carbon source (e.g., glucose). Fermentation parameters such as temperature, pH, and aeration are carefully controlled to optimize cell growth and ester production.[18]

-

In situ Product Recovery: For volatile esters like isobutyl acetate, an in situ product recovery method, such as gas stripping or solvent extraction, may be employed to prevent product toxicity and improve overall yield.[17]

-

Product Analysis: The concentration of the produced ester is quantified using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Caption: General experimental workflow for the microbial production of branched-chain esters.

Quantitative Data for Microbial Synthesis

| Product | Host Organism | Carbon Source | Production Titer (g/L) | Reference |

| Isobutyl Acetate | E. coli | Glucose | 36 | [18] |

| Isobutyl Acetate | E. coli | Glucose | 17.2 | [17] |

| Butyl and Isobutyl Butyrates | E. coli | Glucose and Butyrate | ~0.063 | [8] |

| Isobutyl and Pentyl Pentanoates | E. coli | Glucose and Pentanoate | ~0.127 | [8] |

IV. Conclusion

The synthesis of branched-chain esters can be achieved through a variety of effective methods, each with its own advantages and considerations. Chemical synthesis, particularly Fischer esterification, remains a robust and versatile approach for a wide range of substrates. Biocatalysis using immobilized lipases offers a milder and more environmentally friendly alternative, with high selectivity and the potential for catalyst reuse. Finally, microbial synthesis presents a sustainable and promising route for the production of branched-chain esters from renewable resources, with ongoing research focused on improving titers and expanding the range of accessible products. The choice of synthetic strategy will ultimately depend on factors such as the desired ester structure, scale of production, cost considerations, and sustainability goals. This guide provides the foundational knowledge and practical details to aid researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. Microbial synthesis of a branched-chain ester platform from organic waste carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. research.abo.fi [research.abo.fi]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microbial synthesis of a branched-chain ester platform from organic waste carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. US4371469A - Process for the preparation of branched chain fatty acids and esters - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. [논문]Engineered biosynthesis of medium-chain esters in Escherichia coli [scienceon.kisti.re.kr]

Toxicological Profile and Safety Assessment of Stearyl Isononanoate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl isononanoate, the ester of stearyl alcohol and isononanoic acid, is a widely utilized ingredient in the cosmetics and personal care industry, primarily functioning as an emollient, skin-conditioning agent, and texture enhancer. Its chemical structure, characterized by a long, branched alkyl chain, imparts desirable sensory properties and solubility characteristics to formulations. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing upon available data from preclinical studies and regulatory evaluations. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety of this compound for its intended applications.

Executive Summary of Toxicological Data

The available toxicological data for this compound and structurally related long-chain alkyl esters indicate a low order of toxicity across various endpoints. The key findings are summarized in the tables below, followed by detailed descriptions of the experimental methodologies.

Acute Toxicity

| Endpoint | Species | Route | Test Guideline | Result | Citation |

| Acute Oral Toxicity | Rat | Oral | Similar to OECD 401 | LD50 > 2000 mg/kg bw | [1] |

Irritation

| Endpoint | Species | Route | Test Guideline | Result | Citation |

| Dermal Irritation | Rabbit | Dermal | OECD 404 | Non-irritating (Score: 0.00) | [2] |

| Ocular Irritation | Rabbit | Ocular | OECD 405 | Minimally irritating (Maximum group mean score: 2.7) | [3] |

Sensitization

| Endpoint | Species | Test Type | Test Guideline | Result | Citation |

| Skin Sensitization | Human | HRIPT | - | Non-sensitizing | [4][5][6] |

Repeated Dose and Developmental Toxicity

| Endpoint | Species | Route | Test Guideline | Result | Citation |

| Developmental Toxicity | Rat | Oral | - | NOAEL (maternal and embryo-/fetotoxicity) = 1000 mg/kg bw/day | [7] |

Detailed Toxicological Assessment

Acute Toxicity

Studies on the acute oral toxicity of this compound and similar long-chain alkyl esters consistently demonstrate a low order of toxicity. In a study conducted on rats, the acute oral lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, indicating that the substance is of low acute toxicity if swallowed[1].

Dermal and Ocular Irritation

Dermal Irritation: A study conducted in accordance with OECD Guideline 404 evaluated the acute dermal irritation potential of a substance containing cetearyl isononanoate in New Zealand White rabbits. Following a 4-hour semi-occlusive application of 0.5 mL of the test substance, no dermal irritation or corrosion was observed in any of the three animals tested over a 72-hour observation period. The primary dermal irritation index (PDII) was calculated to be 0.00, leading to the conclusion that the substance is non-irritating to the skin[2].

Ocular Irritation: The potential for ocular irritation was assessed in New Zealand White rabbits following the principles of OECD Guideline 405. A single instillation of 0.1 mL of the test material into the conjunctival sac of three rabbits resulted in minimal conjunctival irritation. No corneal or iridial effects were observed. The irritation resolved within 24 hours in two of the animals, and one eye appeared normal throughout the study. The maximum group mean score was 2.7, classifying the substance as a minimal irritant to the rabbit eye[3].

Skin Sensitization

The potential for this compound to induce skin sensitization has been evaluated in human studies using the Human Repeated Insult Patch Test (HRIPT). In these studies, repeated applications of the substance to the skin of human volunteers did not elicit a sensitization response[4][5][6]. This indicates a low potential for this compound to cause allergic contact dermatitis in humans.

Repeated Dose Toxicity

Reproductive and Developmental Toxicity

A teratogenicity study on cetearyl isononanoate was conducted in pregnant CD rats. Oral gavage administration of doses up to 1000 mg/kg body weight from gestation day 6 to 15 did not result in any maternal mortality or adverse effects on maternal body weight gain. Furthermore, skeletal and visceral examinations of the fetuses did not reveal any treatment-related malformations. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal toxicity and embryo-/fetotoxicity was determined to be 1000 mg/kg body weight/day[7].

Mutagenicity

While specific Ames test data for this compound was not found, the mutagenicity of its constituent components, stearyl alcohol and isononanoic acid, as well as other alkyl esters, has been evaluated. Generally, long-chain alcohols and fatty acids are not considered to be mutagenic[9][10]. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds[11][12].

Carcinogenicity

Specific carcinogenicity studies on this compound have not been identified in the reviewed literature. However, long-chain fatty alcohols, such as stearyl alcohol, are not suspected of having significant carcinogenic potential due to their chemical nature and biological activity[13].

Metabolism and Pharmacokinetics

Upon dermal application or ingestion, it is anticipated that this compound can be hydrolyzed by esterase enzymes present in the skin and gastrointestinal tract to its constituent molecules: stearyl alcohol and isononanoic acid[14][15]. Both stearyl alcohol and isononanoic acid are readily metabolized through normal physiological pathways. Stearyl alcohol can be oxidized to stearic acid, which can then enter the fatty acid beta-oxidation pathway for energy production. Isononanoic acid, a branched-chain fatty acid, can also be metabolized, albeit through slightly different pathways than straight-chain fatty acids.

Experimental Protocols and Workflows

The following diagrams illustrate the generalized workflows for key toxicological studies as described in the OECD guidelines.

Signaling Pathways

Currently, there is a lack of specific data on the signaling pathways that may be modulated by this compound or its metabolites. Given its low toxicity profile, it is unlikely to significantly interfere with major toxicity signaling pathways at typical exposure levels. The primary biological interaction is expected to be its hydrolysis and subsequent metabolism through fatty acid and alcohol oxidation pathways. Fatty acid esters have been shown in some contexts to influence intracellular calcium levels through inositol trisphosphate receptors, but this has been observed with different types of esters and under conditions not directly relevant to cosmetic use[16]. Further research would be needed to elucidate any specific signaling pathway interactions of this compound.

Conclusion

Based on the comprehensive review of the available toxicological data, this compound exhibits a low order of toxicity. It is not acutely toxic via the oral route, is non-irritating to the skin, and is minimally irritating to the eyes. Furthermore, it does not appear to be a skin sensitizer in humans. Developmental toxicity studies in rats indicate a high NOAEL for both maternal and fetal effects. While data on chronic toxicity and carcinogenicity are not available for this compound specifically, the known toxicological profiles of its constituent parts, stearyl alcohol and isononanoic acid, and other long-chain alkyl esters, do not suggest a significant concern. The expected metabolic pathway involves hydrolysis to endogenous or readily metabolized substances. Therefore, this compound is considered safe for its intended use in cosmetic and personal care products under the current practices of use and concentration. As with any ingredient, it is recommended that formulations be developed to be non-irritating.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. ewg.org [ewg.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. Cetyl Esters and Pregnancy | Motherfigure [motherfigure.com]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lipotype.com [lipotype.com]

- 16. Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for stearyl isononanoate analysis

An in-depth guide to the analysis of stearyl isononanoate utilizing gas chromatography-mass spectrometry (GC-MS) is detailed below, providing researchers, scientists, and drug development professionals with comprehensive application notes and protocols.

Application Note: Analysis of this compound by GC-MS

Introduction

This compound is an ester of stearyl alcohol and isononanoic acid, widely used in the cosmetics and personal care industry as an emollient, skin-conditioning agent, and hair conditioning agent.[1][2] It imparts a smooth, silky feel to products and helps to form a hydrophobic film on the skin, preventing moisture loss.[2] Its chemical formula is C₂₅H₅₀O₂.[1] The quality control and characterization of raw materials and finished products containing this compound are crucial for ensuring product safety and efficacy. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of cosmetic ingredients like this compound.[3] This application note outlines a general method for the qualitative and quantitative analysis of this compound using GC-MS.

Principle

The GC-MS technique separates chemical mixtures based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer, enabling identification and quantification. For a relatively large molecule like this compound, GC-MS analysis provides the necessary sensitivity and selectivity.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Optimization of certain parameters may be required depending on the specific instrumentation and sample matrix.

1. Materials and Reagents

-

Solvent: Hexane or Dichloromethane (GC grade)

-

Internal Standard (IS): A suitable high molecular weight, non-interfering compound, such as dotriacontane (C₃₂H₆₆).

-

This compound Standard: Analytical grade.

-

Sample: Raw material or cosmetic product containing this compound.

2. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL. Add the internal standard to each calibration standard at a fixed concentration (e.g., 10 µg/mL).

-

Sample Solution:

-

For raw material: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent. Add the internal standard to achieve the same concentration as in the calibration standards.

-

For cosmetic formulations: An extraction step may be necessary to isolate the lipid-soluble components. A liquid-liquid extraction with a non-polar solvent like hexane can be employed. The resulting extract should be filtered and diluted as necessary, followed by the addition of the internal standard.

-

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be used as a starting point:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | - Initial temperature: 150 °C, hold for 1 min |

| - Ramp: 15 °C/min to 320 °C | |

| - Hold: 10 min at 320 °C | |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

4. Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of the standard. The mass spectrum should exhibit characteristic fragment ions.

-

Quantitative Analysis: For quantification, operate the mass spectrometer in SIM mode. Select characteristic and abundant ions for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a GC-MS analysis of this compound. These values are representative and may vary based on the specific instrument and conditions used.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ions (m/z) |

| This compound | ~18.5 | 157 | 57, 253, 396 |

| Dotriacontane (IS) | ~20.2 | 57 | 71, 85 |

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical relationship of GC-MS components.

References

Application Note: Analysis of Stearyl Isononanoate in Cosmetic Formulations using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearyl isononanoate is a widely used emollient in the cosmetic and personal care industry, prized for its ability to impart a non-greasy, soft, and smooth feel to skin and hair. As a key component in many formulations, its accurate quantification is crucial for quality control, formulation stability, and efficacy studies. However, this compound lacks a significant UV chromophore, rendering analysis by conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging.

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the sensitive and reliable quantification of this compound in cosmetic products. ELSD is a universal detector that is well-suited for the analysis of non-volatile and semi-volatile compounds that do not possess a UV-absorbing moiety.[1] This method provides a robust approach for the quality assessment of raw materials and finished cosmetic products containing this compound.

Experimental Protocol

This protocol outlines a proposed method for the analysis of this compound using HPLC-ELSD. The parameters are based on established methods for similar long-chain fatty acid esters and may require optimization for specific cosmetic matrices.[2][3][4]

1. Instrumentation and Materials

-

HPLC System: A quaternary or binary HPLC system with a pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of hydrophobic molecules like this compound. A C8 column could also be considered.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Standard: this compound reference standard (purity >95%).

-

Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon), volumetric flasks, and pipettes.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of isopropanol or a similar solvent in which the compound is freely soluble.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

3. Sample Preparation

The sample preparation procedure will vary depending on the cosmetic matrix (e.g., cream, lotion, oil). The goal is to extract the this compound into a solvent compatible with the HPLC method.

-

For Creams and Lotions:

-

Accurately weigh approximately 100 mg of the cosmetic product into a 15 mL centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., a mixture of isopropanol and hexane).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

-

-

For Oily Formulations:

-

Accurately weigh approximately 50 mg of the oil-based product into a 10 mL volumetric flask.

-

Dissolve and bring to volume with a suitable solvent like hexane or isopropanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute as needed with the mobile phase.

-

4. HPLC-ELSD Conditions

The following are proposed starting conditions and may require optimization:

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 80% B

-

2-15 min: Gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate (Nitrogen): 1.5 L/min

-

(These settings are a starting point and should be optimized for the specific instrument and mobile phase composition to achieve maximum sensitivity).

-

5. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standard solutions. ELSD response is often non-linear and a log-log transformation typically provides a linear relationship.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Proposed HPLC-ELSD Method Parameters and Expected Performance

| Parameter | Proposed Value / Expected Outcome |

| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Expected Retention Time | 10 - 15 minutes (highly dependent on exact gradient) |

| Expected Linearity (R²) | > 0.99 (with log-log transformation) |

| Expected Limit of Detection (LOD) | 1 - 5 µg/mL |

| Expected Limit of Quantification (LOQ) | 5 - 15 µg/mL |

| Expected Precision (%RSD) | < 5% |

| Expected Accuracy (% Recovery) | 95 - 105% |

Note: The expected performance characteristics are estimates based on similar analyses of long-chain esters and would need to be confirmed through method validation.

Visualizations

Experimental Workflow for HPLC-ELSD Analysis of this compound

References

- 1. The principles of ELSD [peakscientific.com]

- 2. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 4. agilent.com [agilent.com]

Application of Stearyl Isononanoate in Topical Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl isononanoate is a fatty acid ester that is widely utilized in the cosmetic and personal care industries as an emollient, texture enhancer, and solubilizer.[1] Its chemical structure, a C16-18 alkyl ester of isononanoic acid, imparts desirable properties such as skin softening, lubrication, and the formation of a non-greasy, hydrophobic film that can help prevent skin dehydration.[1] While extensively studied in cosmetic science, its direct application and quantitative impact on the delivery of active pharmaceutical ingredients (APIs) in topical drug delivery systems are not well-documented in publicly available literature.

This document provides an overview of the potential applications of this compound in topical drug delivery, based on its known physicochemical properties and the established roles of similar fatty acid esters. It also includes detailed experimental protocols for the formulation and evaluation of topical systems containing this excipient.

Potential Applications in Topical Drug Delivery

Based on its properties as an emollient and solubilizer, this compound may offer several benefits in the formulation of topical drug products:

-

Enhanced Drug Solubilization: For lipophilic APIs, this compound can act as a solvent, potentially increasing the drug concentration in the formulation's oil phase. This can be particularly advantageous in emulsion-based systems like creams and lotions.

-

Improved Formulation Aesthetics and Patient Compliance: Its ability to impart a smooth, non-greasy feel can significantly improve the cosmetic elegance of a topical formulation.[1] This can lead to better patient compliance, a critical factor in the therapeutic efficacy of topical treatments.

-

Modification of the Skin Barrier: As a fatty acid ester, this compound may interact with the lipids of the stratum corneum, the outermost layer of the skin. This interaction could potentially lead to a temporary and reversible fluidization of the lipid lamellae, thereby enhancing the penetration of co-formulated APIs. However, it is crucial to note that specific studies quantifying this effect for this compound are lacking.

-